molecular formula C18H24N2O6 B152032 (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 954388-33-1

(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B152032
M. Wt: 364.4 g/mol
InChI Key: MKXMXZZARNRMMQ-CQSZACIVSA-N
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Description

“®-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the IUPAC name (2R)-4-[(benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)-2-piperazinecarboxylic acid . It has a molecular weight of 364.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 . This indicates that it has a piperazine ring with carbonyl groups attached to the 1 and 4 positions, and carboxylic acid group attached to the 2 position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 91.9±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 286.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is a critical intermediate in the synthesis of novel bioactive molecules, including potential inhibitors and drugs. For example, the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors utilized fluorine substituted tert-butoxycarbonyl groups, highlighting the importance of such intermediates in the development of treatments for conditions like fatty acid synthesis-related diseases (Chonan et al., 2011).

Radiolabeling Techniques

In radiopharmaceutical research, compounds like "(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" have been employed in the development of mixed ligand fac-tricarbonyl complexes. Such complexes facilitate the labeling of bioactive molecules with monodentate or bidentate donor sites, allowing for advanced imaging techniques in medical diagnostics (Mundwiler et al., 2004).

Crystal Engineering

The compound has been used in crystal engineering to synthesize piperazinediones with specific molecular symmetry and supramolecular organizations. These compounds exhibit unique thermochemical properties and are relevant for materials science research, particularly in the study of molecular interactions and crystal packing (Wells et al., 2012).

Asymmetric Synthesis

In the realm of asymmetric synthesis, derivatives of "(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" serve as key intermediates. For instance, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate for the synthesis of potent protein kinase inhibitors, illustrates the compound's utility in producing enantiomerically pure substances (Hao et al., 2011).

Enantioselective Catalysis

Additionally, this compound's derivatives have found applications in enantioselective catalysis, particularly in the hydrosilylation of N-aryl imines. Such catalysts are critical for the synthesis of optically active compounds, further underscoring the versatility and importance of this chemical in advanced organic synthesis (Wang et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMXZZARNRMMQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424921
Record name (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

954388-33-1
Record name (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 954388-33-1
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